molecular formula C23H24N2O5 B11165787 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one

6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one

Cat. No.: B11165787
M. Wt: 408.4 g/mol
InChI Key: IUFOXFHKKNKDGZ-UHFFFAOYSA-N
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Description

6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a chromen-2-one core, and is substituted with various functional groups such as hydroxy, methoxy, and methyl groups. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 2,4-dimethoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone. The hydrazone is then cyclized using an acid catalyst to yield the pyrazole derivative.

    Coupling with chromen-2-one: The pyrazole derivative is then coupled with a chromen-2-one precursor, such as 5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one, using a suitable coupling reagent like phosphorus oxychloride (POCl3) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The pyrazole ring can be reduced to a pyrazoline derivative using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a pyrazoline derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.

    Modulating signaling pathways: Such as the NF-κB pathway, which is involved in inflammation and immune response.

    Interacting with cellular receptors: Such as G-protein coupled receptors, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: A compound with similar structural features and biological activities.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with potential biological activities.

Uniqueness

6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethylchromen-2-one

InChI

InChI=1S/C23H24N2O5/c1-11-8-19-21(12(2)13(3)23(27)30-19)22(26)20(11)17-10-16(24-25-17)15-7-6-14(28-4)9-18(15)29-5/h6-9,16,24,26H,10H2,1-5H3

InChI Key

IUFOXFHKKNKDGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1C3=NNC(C3)C4=C(C=C(C=C4)OC)OC)O

Origin of Product

United States

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